Boc-pen(trt)-OH

Übersicht

Beschreibung

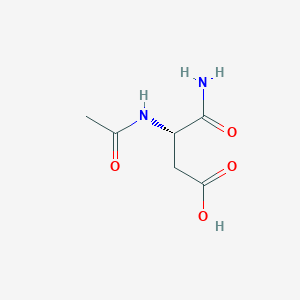

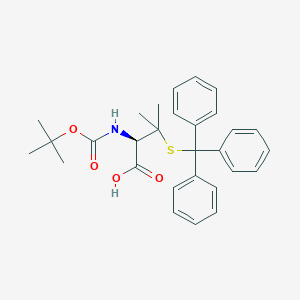

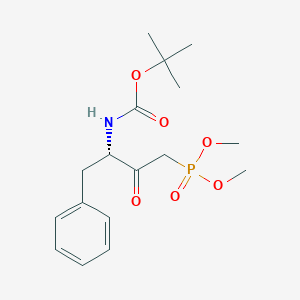

Boc-Pen(Trt)-OH is a chemical compound used in peptide synthesis . It is used for the coupling of peptide thioesters to N-terminal penicillamine, which is introduced as Boc-Pen(Trt). This process is followed by desulfuration yielding valine, which broadens the scope of Native Chemical Ligation .

Synthesis Analysis

The synthesis of Boc-Pen(Trt)-OH involves the coupling of peptide thioesters to N-terminal penicillamine . This process is followed by desulfuration, which results in the production of valine . This method of synthesis broadens the scope of Native Chemical Ligation .Molecular Structure Analysis

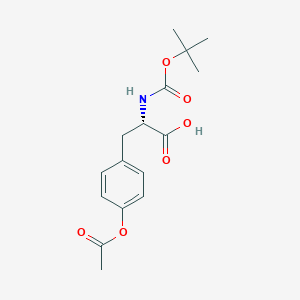

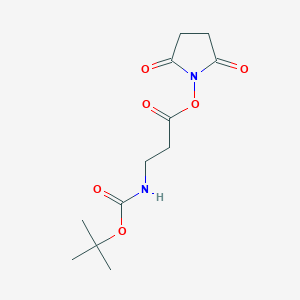

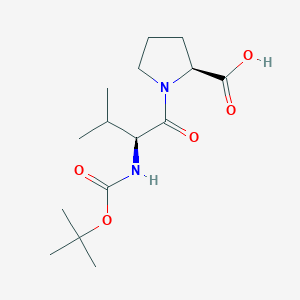

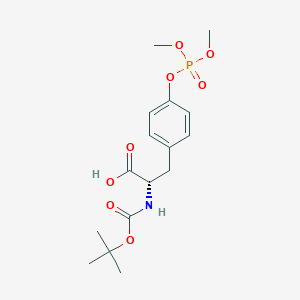

The molecular weight of Boc-Pen(Trt)-OH is 491.65 and its chemical formula is C₂₉H₃₃NO₄S . The structure of this compound includes a peptide thioester coupled to N-terminal penicillamine .Chemical Reactions Analysis

The key chemical reaction involved in the use of Boc-Pen(Trt)-OH is the coupling of peptide thioesters to N-terminal penicillamine, followed by desulfuration . This reaction broadens the scope of Native Chemical Ligation .Physical And Chemical Properties Analysis

Boc-Pen(Trt)-OH has a molecular weight of 491.65 and a chemical formula of C₂₉H₃₃NO₄S . It is typically stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Precursor for Synthesis of Protected N-Methyl Cysteines : S-Trt Cys derivatives, similar to Boc-pen(trt)-OH, are used as precursors for synthesizing protected NMe-Cys, which can be further derivatized to obtain a variety of S-protected derivatives. This methodology allows for the easy replacement of the N(alpha)-amino protecting group, making it a versatile tool in peptide chemistry (Marcucci et al., 2008).

Building Blocks for Isocysteine Peptides : Compounds like Boc/Trt-protected isocysteine provide convenient access to isocysteinyl peptides, which are useful for chemoselective peptide ligation in water. This enhances the scope of peptide synthesis, especially in sequences where cysteine-mediated ligation is preferred (Dose & Seitz, 2004).

Fluorophore for Detecting Viral Proteases : A Boc-AL(Boc)Q(Trt)-AMC fluorophore was developed for detecting 3C Protease produced by the Foot and Mouth Disease Virus (FMDV). This demonstrates the potential of Boc-protected peptides in developing diagnostic tools for livestock diseases (Malik et al., 2020).

Synthesis of Endomorphin-1 : In the efficient synthesis of Endomorphin-1, an analgesic peptide, compounds like Boc-Trp-Phe-NH2 were synthesized using organic solvent-stable proteases. This is an example of the application of Boc-protected peptides in the synthesis of biologically active peptides (Sun et al., 2011).

Carbonic Anhydrase Inhibitors : The reaction of aromatic/heterocyclic sulfonamides with Boc-protected amino acids led to the development of water-soluble compounds with potent inhibition against carbonic anhydrase isozymes. This highlights the role of Boc-protected peptides in medicinal chemistry (Scozzafava et al., 1999).

Synthesis of Difficult Sequence-Containing Peptides : The use of Boc-protected amino acids in the 'O-acyl isopeptide method' facilitated the efficient synthesis of peptides with challenging sequences, highlighting the importance of Boc-protected compounds in peptide chemistry (Sohma et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFULWLRDJMLHCD-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566755 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-pen(trt)-OH | |

CAS RN |

135592-13-1 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)